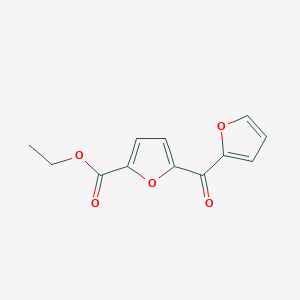

Ethyl 5-(2-furanoyl)-2-furoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

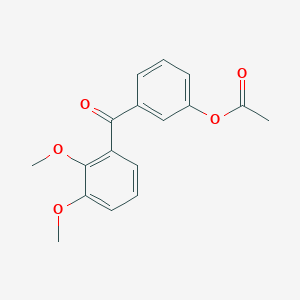

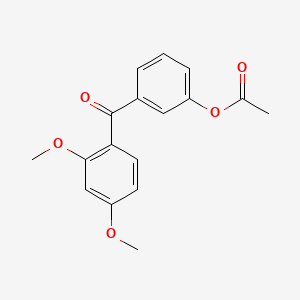

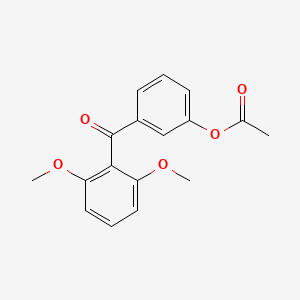

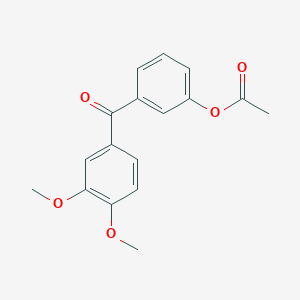

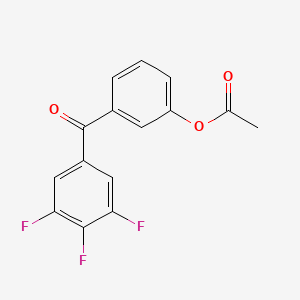

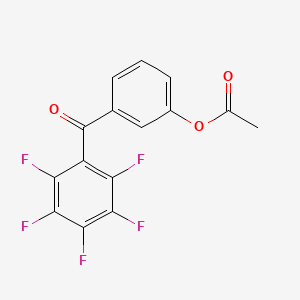

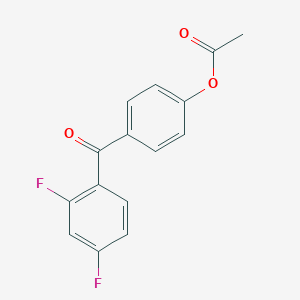

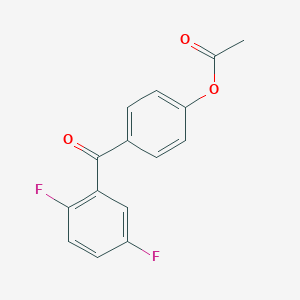

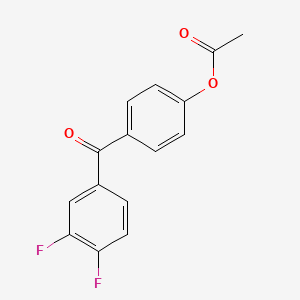

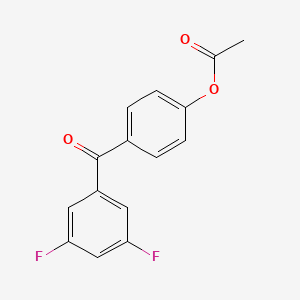

Ethyl 5-(2-furanoyl)-2-furoate is a complex organic compound likely containing furan rings, which are five-membered aromatic rings with four carbon atoms and one oxygen . The exact structure and properties of this compound would depend on the specific arrangement of these and other atoms in the molecule .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, furan derivatives can be synthesized through various methods including condensation reactions of functional derivatives of aliphatic and cyclic compounds .

Molecular Structure Analysis

The molecular structure of Ethyl 5-(2-furanoyl)-2-furoate would likely involve furan rings and ethyl groups. The exact structure would depend on the specific arrangement of these groups .

Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions including nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions and photochemical processes .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Ethyl 5-(2-furanoyl)-2-furoate would depend on its specific molecular structure. Factors influencing these properties could include the compound’s size, shape, functional groups, and the specific arrangement of its atoms .

Wissenschaftliche Forschungsanwendungen

1. Polymer Synthesis

Ethyl 5-(2-furanoyl)-2-furoate has been explored for its potential in polymer synthesis. For example, a study by Abid et al. (2008) discussed the creation of copolyesters containing both terephthalate and furoate units, using bio-based ethyl 2-furoate. These copolymers showed good thermal stability and were characterized as amorphous polymers.

2. Insecticidal Synthesis

Ethyl 5-(2-furanoyl)-2-furoate is utilized in the synthesis of insecticidal esters. A study by Elliott et al. (1971) elaborates on the chloromethylation of 3-furoates followed by a Friedel–Crafts reaction, resulting in 5-aralkyl-3-furoates, which are key intermediates in the synthesis of these esters.

3. Organic Synthesis and Reactions

In organic chemistry, ethyl 5-(2-furanoyl)-2-furoate is involved in various synthetic processes and reactions. For instance, Mndzhoian (1959) details its use in preparing 5-(aminomethyl)-2-furoic acid. Similarly, Fu et al. (2012) describe its role in palladium-catalyzed direct arylation of heteroaromatics.

4. Glycosidase Inhibitory Activities

Research by Moreno‐Vargas et al. (2003) investigates the glycosidase inhibitory activities of derivatives of ethyl 5-(2-furanoyl)-2-furoate. These derivatives were found to be effective as selective α-L-fucosidase and β-galactosidase inhibitors.

5. Corrosion Inhibition

Ethyl 5-(2-furanoyl)-2-furoate and its derivatives have been studied for their corrosion inhibition properties. Khaled (2010) explores the inhibition performance of some furan derivatives on mild steel in acidic environments, highlighting their high efficiency and mixed-type inhibition nature.

Safety And Hazards

Zukünftige Richtungen

The future research directions for a compound like Ethyl 5-(2-furanoyl)-2-furoate could involve further exploration of its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential biological activity, and developing new methods for its synthesis .

Eigenschaften

IUPAC Name |

ethyl 5-(furan-2-carbonyl)furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-15-12(14)10-6-5-9(17-10)11(13)8-4-3-7-16-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAWONVKQVYXGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641794 |

Source

|

| Record name | Ethyl 5-(furan-2-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-furanoyl)-2-furoate | |

CAS RN |

890100-54-6 |

Source

|

| Record name | Ethyl 5-(furan-2-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.